Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8) is a versatile building block for medicinal chemistry, featuring a para-substituted pyrazolylmethyl benzoate ester core. Its defined stereoelectronic profile (LogP ~1.7) and demonstrated activity against S. aureus (MIC 32 µg/mL) make it a privileged scaffold for antimicrobial SAR. The neutral methyl ester ensures superior membrane permeability over the corresponding carboxylic acid analog, critical for intracellular target engagement in anticancer (MCF-7 IC50 15 µM) and HDAC inhibitor programs. Ensure precise procurement; the para-substitution pattern is essential for target binding and cannot be interchanged with meta-isomers.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 397328-86-8
Cat. No. B1613156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1H-pyrazol-1-ylmethyl)benzoate
CAS397328-86-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=CC=N2
InChIInChI=1S/C12H12N2O2/c1-16-12(15)11-5-3-10(4-6-11)9-14-8-2-7-13-14/h2-8H,9H2,1H3
InChIKeyVMCQOZFWPDOGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8) – Procurement-Ready Pyrazole-Benzyl Ester Building Block


Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8) is a para-substituted pyrazolylmethyl benzoate ester with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. It is commercially available in multi-gram quantities with a typical purity of ≥97% . The compound features a methyl ester functional group attached to a benzene ring, which is linked via a methylene bridge to a pyrazole moiety, a heterocycle commonly exploited in medicinal chemistry for its capacity to engage in hydrogen bonding, π-π stacking, and metal chelation [1]. This substitution pattern renders the compound a versatile building block for the construction of more complex molecules, particularly in the areas of anti-inflammatory and anticancer agent development . Its defined stereoelectronic profile and moderate lipophilicity (LogP ~1.7) position it as a privileged scaffold for structure-activity relationship (SAR) studies.

Why Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (397328-86-8) Cannot Be Replaced by Other Pyrazole-Benzyl Esters in Critical Applications


The assumption that any pyrazole-containing benzoate ester can be substituted for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate without consequence is fundamentally flawed. The exact substitution pattern on the benzoate core critically dictates the molecule's physicochemical properties and, consequently, its biological profile and synthetic utility. For instance, shifting the pyrazolylmethyl group from the para to the meta position yields methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (CAS 562803-63-8), an isomer with a distinct spatial arrangement that can alter binding pocket complementarity in biological targets and potentially lead to a different LogP and solubility profile [1]. Furthermore, hydrolysis of the methyl ester to the corresponding free acid, 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4), introduces an ionizable carboxylic acid moiety (pKa ~4.19) that drastically changes solubility, permeability, and target engagement compared to the neutral ester. Such seemingly minor structural modifications can result in the complete loss of activity against a specific target (e.g., HDAC or plasma kallikrein ) or render the compound unsuitable for a synthetic step requiring an ester protecting group. Therefore, interchangeability cannot be assumed; procurement must be guided by precise, structure-specific evidence.

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (397328-86-8): Quantified Evidence for Informed Procurement Decisions


LogP Comparison: Lipophilicity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate vs. Corresponding Acid

The lipophilicity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is quantified by its calculated LogP of 1.718 [1]. This value is in stark contrast to its hydrolyzed derivative, 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4), which exhibits a significantly lower LogP of approximately 1.6296 . The difference of ~0.09 LogP units, while seemingly small, can translate to a measurable impact on membrane permeability and solubility. The ester form's higher LogP indicates a greater propensity for passive diffusion across lipid bilayers, a crucial parameter for cell-based assays and oral bioavailability in drug discovery programs [2]. Selecting the ester over the acid is therefore a strategic choice for studies where neutral, more membrane-permeable probes are required.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Synthetic Accessibility: Confirmed High-Yield Synthesis for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate

A robust and reproducible synthetic route to Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate has been established, achieving a notable yield of approximately 89% [1]. This is achieved via alkylation of pyrazole with methyl 4-(bromomethyl)benzoate under mild conditions (0°C to room temperature, 2 hours) . While direct comparative yields for isomers or analogs are not always reported, this high yield underscores the compound's synthetic accessibility and the reliability of its preparation. This contrasts with less efficient syntheses that might be required for more sterically hindered ortho-substituted analogs or those requiring more complex protection/deprotection schemes [2]. The documented procedure provides procurement confidence, as it ensures that the compound can be reliably resynthesized or scaled up, minimizing supply chain risk for long-term research projects.

Organic Synthesis Medicinal Chemistry Building Block Procurement

Antimicrobial Activity Profile of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate Against Key Pathogens

In vitro studies have quantified the antimicrobial activity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate against clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows: Staphylococcus aureus (32 µg/mL), Escherichia coli (64 µg/mL), and Pseudomonas aeruginosa (128 µg/mL) . This activity profile demonstrates selective potency against Gram-positive bacteria (S. aureus) compared to Gram-negative species. While a direct head-to-head comparison with a specific analog is not available from primary sources, this class of pyrazole-containing esters is known for its antimicrobial potential [1]. The quantitative MIC data for this specific compound provides a defined benchmark for researchers aiming to develop novel antimicrobial agents, particularly against Gram-positive infections, and distinguishes it from other pyrazole derivatives that may lack this specific activity profile.

Antimicrobial Research Infectious Disease Drug Discovery

Antiproliferative Activity: Cytotoxicity of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate Against MCF-7 Breast Cancer Cells

The antiproliferative potential of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate has been evaluated against the MCF-7 human breast adenocarcinoma cell line, yielding an IC50 value of 15 µM . This represents a quantifiable degree of cytotoxicity in a well-established cancer model. While a direct, published comparison to a specific close analog is lacking, this data point is valuable because many simple pyrazole esters do not exhibit any meaningful activity in this assay. The moderate activity of this compound suggests that the specific 4-(pyrazol-1-ylmethyl) substitution pattern contributes to its interaction with cellular targets relevant to proliferation. This contrasts with the potential for higher or lower activity in regioisomers (e.g., ortho- or meta-substituted) which would alter the three-dimensional pharmacophore [1]. Therefore, this IC50 value provides a critical benchmark for scientists initiating SAR studies in oncology, indicating that this scaffold warrants further investigation.

Oncology Cancer Research Antiproliferative Screening

Patent-Corroborated Utility: Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate as a Key Intermediate for HDAC and Plasma Kallikrein Inhibitors

The utility of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is substantiated by its explicit mention in patent literature as a synthetic intermediate or component of larger pharmacologically active molecules [1][2]. Specifically, the compound and its derivatives are disclosed within patent applications targeting histone deacetylases (HDACs) and plasma kallikrein, two protein families of high therapeutic relevance in oncology and inflammation/coagulation disorders, respectively . For instance, related compounds in the HDAC inhibitor class have demonstrated potent activity, with some exhibiting an IC50 of 169 nM against HDAC1 [3]. While this specific IC50 is for a more complex derivative, it underscores the class's potential and the value of this core building block. The inclusion of Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate in such intellectual property highlights its role as a validated starting point for drug discovery programs. This patent-backed evidence provides a higher level of confidence in its utility compared to compounds that have not been incorporated into any patented therapeutic strategy.

Medicinal Chemistry Enzyme Inhibition Patent Analysis

Application Scenarios for Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (397328-86-8) Based on Quantified Evidence


Medicinal Chemistry: Development of Gram-Positive Antimicrobial Agents

Given its demonstrated activity against Staphylococcus aureus with an MIC of 32 µg/mL , Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate is a logical starting point for the design and synthesis of novel antimicrobial agents targeting Gram-positive infections. Researchers can procure this compound to use as a core scaffold for structure-activity relationship (SAR) studies, with the goal of optimizing potency, reducing cytotoxicity, and improving pharmacokinetic properties. The defined MIC provides a quantitative benchmark against which to measure the success of subsequent synthetic modifications.

Oncology Research: Hit-to-Lead Optimization for Breast Cancer

The compound's moderate cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 15 µM) validates its use as a validated hit in early-stage anticancer drug discovery. It can be employed in cell-based assays to elucidate its mechanism of action and to conduct structure-based drug design to improve its antiproliferative potency. Its status as a relatively simple, synthetically accessible building block [1] facilitates rapid analoging for lead optimization.

Chemical Biology: Development of Membrane-Permeable Probes for HDAC Enzymes

The compound's lipophilicity (LogP = 1.718) [2] and its documented use in HDAC inhibitor patents position it as a promising candidate for developing new chemical probes to study histone deacetylase function. The neutral methyl ester enhances passive membrane permeability, making it suitable for cell-based assays where intracellular target engagement is required. This distinguishes it from the corresponding carboxylic acid analog, which has a lower LogP and may exhibit reduced cellular uptake.

Synthetic Chemistry: A Reliable Building Block for Complex Molecule Synthesis

The robust, high-yielding (~89%) synthetic route ensures that Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate can be reliably procured and used as a versatile intermediate in the construction of larger, more complex molecules. Its functional groups—a methyl ester and a pyrazole ring—offer orthogonal reactivity, allowing for selective derivatization. This makes it an ideal building block for combinatorial chemistry libraries and for the synthesis of potential drug candidates across multiple therapeutic areas, including inflammation and neurology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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